molecular formula C19H24N4O2 B2801821 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea CAS No. 1396681-04-1

3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea

Cat. No.: B2801821
CAS No.: 1396681-04-1
M. Wt: 340.427
InChI Key: MSJZHAJUSSJSOC-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction is facilitated by the mild reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxadiazole ring is known to participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and cyclohexyl groups, along with the oxadiazole ring, contributes to its versatility in various applications.

Properties

IUPAC Name

1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-3-4-8-15(13)20-18(24)22-19(11-5-2-6-12-19)17-21-16(23-25-17)14-9-10-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZHAJUSSJSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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